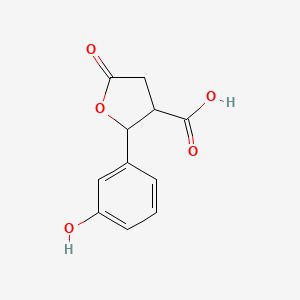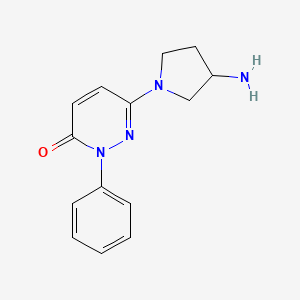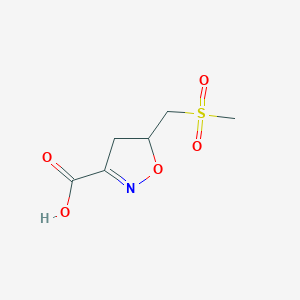
N-(4-Fluorobenzyl)pyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Fluorbenzyl)pyrrolidin-2-carboxamid ist eine Verbindung, die zur Klasse der organischen Verbindungen gehört, die als Alpha-Aminosäureamide bekannt sind. Dies sind Amidderivate von Alpha-Aminosäuren. Die Verbindung ist durch das Vorhandensein eines Pyrrolidinrings gekennzeichnet, der ein fünfgliedriger stickstoffhaltiger Heterocyclus ist, und eine 4-Fluorbenzylgruppe, die an das Stickstoffatom gebunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(4-Fluorbenzyl)pyrrolidin-2-carboxamid umfasst typischerweise die Reaktion von 4-Fluorbenzylamin mit Pyrrolidin-2-carbonsäure. Die Reaktion wird in Gegenwart eines Kupplungsmittels wie N,N'-Dicyclohexylcarbodiimid (DCC) und eines Katalysators wie 4-Dimethylaminopyridin (DMAP) durchgeführt. Die Reaktionsbedingungen umfassen üblicherweise das Rühren der Reaktanten in einem organischen Lösungsmittel wie Dichlormethan bei Raumtemperatur für mehrere Stunden.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für N-(4-Fluorbenzyl)pyrrolidin-2-carboxamid können ähnliche Synthesewege, aber in größerem Maßstab beinhalten. Der Einsatz von automatisierten Reaktoren und Durchflussanlagen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus werden Reinigungstechniken wie Umkristallisation oder Chromatographie eingesetzt, um das gewünschte Produkt mit hoher Reinheit zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-(4-Fluorbenzyl)pyrrolidin-2-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Fluorbenzylgruppe, unter Verwendung von Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in wässrigem Medium bei erhöhten Temperaturen.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Diethylether bei Raumtemperatur.
Substitution: Natriummethoxid in Methanol bei Rückflusstemperatur.
Hauptprodukte
Oxidation: Bildung von Carbonsäuren oder Ketonen.
Reduktion: Bildung von Aminen oder Alkoholen.
Substitution: Bildung von substituierten Benzyl-Derivaten.
Wissenschaftliche Forschungsanwendungen
N-(4-Fluorbenzyl)pyrrolidin-2-carboxamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen Wechselwirkungen mit biologischen Zielstrukturen wie Enzymen oder Rezeptoren untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, einschließlich entzündungshemmender und schmerzlindernder Eigenschaften.
Industrie: Wird bei der Entwicklung neuer Materialien oder als Zwischenprodukt bei der Herstellung von Pharmazeutika eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N-(4-Fluorbenzyl)pyrrolidin-2-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann als Inhibitor oder Aktivator dieser Zielstrukturen wirken, was zu verschiedenen biologischen Effekten führt. Die an seinem Wirkmechanismus beteiligten Signalwege können Signaltransduktion, Enzyminhibition oder Rezeptormodulation umfassen.
Wirkmechanismus
The mechanism of action of N-(4-Fluorobenzyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, enzyme inhibition, or receptor modulation.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-(4-Fluorbenzyl)pyrrolidin-2-carboxamid
- N-(4-Fluorbenzyl)piperazin-2-carboxamid
- N-(4-Fluorbenzyl)pyrazin-2-carboxamid
Einzigartigkeit
N-(4-Fluorbenzyl)pyrrolidin-2-carboxamid ist aufgrund seiner spezifischen strukturellen Merkmale einzigartig, wie z. B. das Vorhandensein des Pyrrolidinrings und der 4-Fluorbenzylgruppe. Diese Merkmale tragen zu seinen unterschiedlichen chemischen und biologischen Eigenschaften bei, was es zu einer wertvollen Verbindung für verschiedene Forschungsanwendungen macht.
Eigenschaften
Molekularformel |
C12H15FN2O |
|---|---|
Molekulargewicht |
222.26 g/mol |
IUPAC-Name |
N-[(4-fluorophenyl)methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C12H15FN2O/c13-10-5-3-9(4-6-10)8-15-12(16)11-2-1-7-14-11/h3-6,11,14H,1-2,7-8H2,(H,15,16) |
InChI-Schlüssel |
KGIPTYYJKKZVAG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(NC1)C(=O)NCC2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![tert-Butyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate](/img/structure/B11786410.png)

